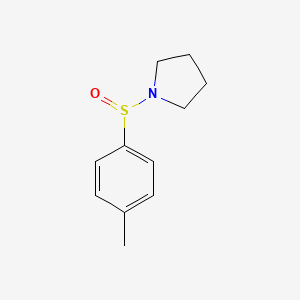![molecular formula C14H12N4 B14631768 (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine CAS No. 54636-80-5](/img/structure/B14631768.png)
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is a complex organic compound with a unique structure that includes an imino group and an isoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 4-aminobenzaldehyde with isoindoline-1,3-dione under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine exerts its effects involves interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the isoindole core may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-1-[(4-Nitrophenyl)imino]-1H-isoindol-3-amine
- (1Z)-1-[(4-Methoxyphenyl)imino]-1H-isoindol-3-amine
- (1Z)-1-[(4-Chlorophenyl)imino]-1H-isoindol-3-amine
Uniqueness
(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the amino group allows for additional hydrogen bonding and reactivity compared to its analogs.
Propiedades
Número CAS |
54636-80-5 |
|---|---|
Fórmula molecular |
C14H12N4 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(4-aminophenyl)iminoisoindol-1-amine |
InChI |
InChI=1S/C14H12N4/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8H,15H2,(H2,16,17,18) |
Clave InChI |
IDZWFQTWKQVHNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=C(C=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


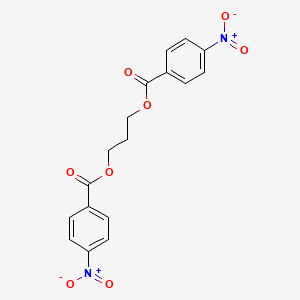

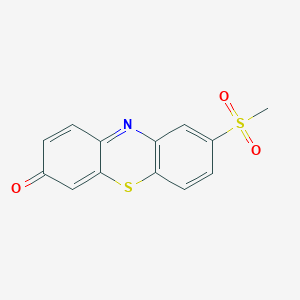

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)
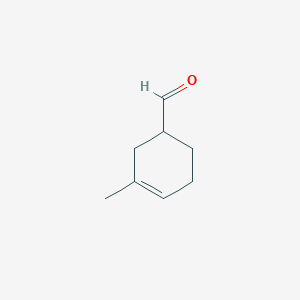
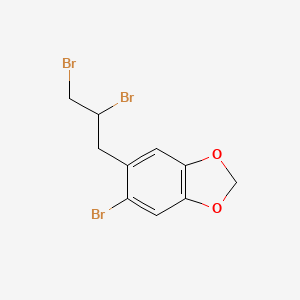
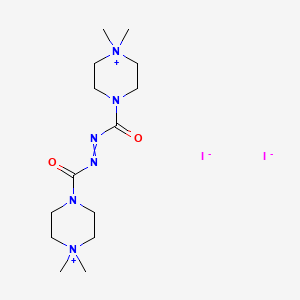

![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
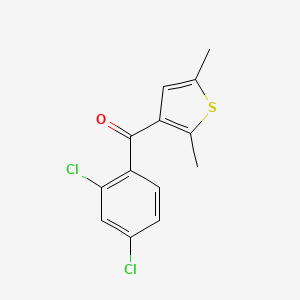
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
